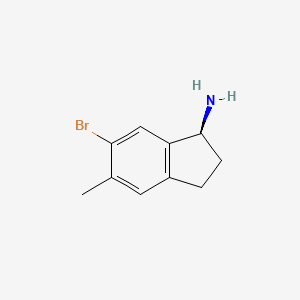

(S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine

Description

(S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic amine featuring an indane scaffold (a fused benzene and cyclopentane system) with a bromine atom at the 6-position, a methyl group at the 5-position, and an amine group at the 1-position of the indene ring (Figure 1). The (S)-enantiomer is of particular interest in medicinal chemistry due to the stereospecific interactions of chiral amines with biological targets, such as neurotransmitter receptors or enzymes . This compound’s structure combines halogenation (bromine) and alkylation (methyl), which can modulate electronic properties, lipophilicity, and binding affinity.

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

(1S)-6-bromo-5-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H12BrN/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5,10H,2-3,12H2,1H3/t10-/m0/s1 |

InChI Key |

JKNDFHIQSYIFBW-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1Br)[C@H](CC2)N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine typically involves several steps One common method starts with the bromination of 5-methyl-2,3-dihydro-1H-indene to introduce the bromine atom at the 6-position This is followed by the reduction of the indene double bond to form the dihydro compound

Industrial Production Methods

In an industrial setting, the production of (S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for bromination and reduction steps, as well as advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further hydrogenate the indane ring or reduce any functional groups present.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new amine or thiol derivatives.

Scientific Research Applications

(S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine with structurally and functionally related indenamine derivatives, focusing on substituent effects, stereochemistry, and biological activities.

Stereochemical Variants

- (R)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride This enantiomer differs only in the configuration at the 1-position amine. Stereochemistry significantly impacts biological activity; for example, (R)-enantiomers of aminoindanes often exhibit distinct receptor binding profiles compared to (S)-forms. The (R)-enantiomer here is cataloged as a research chemical but lacks detailed activity data in the evidence .

Positional Isomers

- (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride Substitution of bromine (6-position) with chlorine (5-position) alters electronic effects and steric bulk.

- (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Bromine at the 4-position instead of the 6-position changes the molecule’s dipole moment and aromatic stacking interactions. Such positional shifts are critical in optimizing ligand-receptor complementarity .

Functional Group Analogs

- 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one Replacing the amine group with a ketone introduces a hydrogen-bond acceptor, altering solubility and reactivity. This compound is used in drug design and material science, highlighting the versatility of brominated indanones .

Bioactive Derivatives

- Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine

Substitution with electron-withdrawing groups (e.g., fluorine, nitro) on the phenyl ring enhances antioxidant activity. For example, 4-fluoro-phenyl analogs show radical scavenging activity comparable to ascorbic acid in DPPH assays .

Table 1. Key Structural and Functional Comparisons

| Compound Name | Substituents | Molecular Weight | Key Biological Activity | Applications |

|---|---|---|---|---|

| (S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine | 6-Br, 5-Me, 1-NH2 (S) | Not reported | Hypothesized CNS modulation | Medicinal chemistry research |

| (R)-6-Bromo-2,3-dihydro-1H-inden-1-amine HCl | 6-Br, 1-NH2 (R) | 248.55 | Research chemical | Pharmacological profiling |

| 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one | 6-Br, 5-NH2, 1-ketone | 242.08 | Drug design scaffold | Material science, oncology |

| Thiourea-4-fluoro-phenyl analog | 4-F, thiourea side chain | ~300 (estimated) | Antioxidant (DPPH IC50 ~20 µM) | Therapeutic antioxidant agents |

| RSGL | Propynyl side chain (R) | 247.34 | MAO inhibition (IC50 <10 nM) | Parkinson’s disease treatment |

Discussion of Substituent Effects

- Bromine vs. Chlorine : Bromine’s larger size and polarizability enhance van der Waals interactions in hydrophobic binding pockets, whereas chlorine offers a balance of steric and electronic effects .

- Methyl Group : The 5-methyl group in the target compound may increase lipophilicity and metabolic stability, a common strategy in CNS drug design to improve blood-brain barrier penetration .

- Stereochemistry : The (S)-configuration is critical for enantioselective interactions, as seen in RSGL’s irreversible MAO inhibition, which is configuration-dependent .

Biological Activity

(S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- Molecular Weight : 226.11 g/mol

- CAS Number : 1259758-80-9

The compound features a bromine atom at the 6th position and a methyl group at the 5th position of the indene ring system, contributing to its unique chemical behavior.

Biological Activity Overview

(S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine exhibits various biological activities primarily through its interaction with neurotransmitter systems and cellular pathways.

1. Monoamine Oxidase (MAO) Inhibition

One of the most notable activities of this compound is its ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. The inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and behavior. This mechanism is particularly relevant in the context of mood disorders and neurodegenerative diseases.

2. Effects on G-protein Coupled Receptors (GPCRs)

Research indicates that (S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine can modulate GPCR activity. GPCRs are crucial for various physiological processes, including sensory perception, immune responses, and neurotransmission. By binding to these receptors, the compound can alter downstream signaling pathways, affecting gene expression and cellular metabolism.

Case Studies and Experimental Data

Several studies have explored the biological activity of (S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant MAO inhibition with IC values indicating potent activity comparable to known inhibitors. |

| Study 2 | Showed modulation of GPCR signaling pathways leading to altered cellular responses in neuronal cell lines. |

| Study 3 | Investigated the compound's effects on neurotransmitter levels in vivo, revealing increased serotonin levels post-treatment. |

The mechanism through which (S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine exerts its effects involves several key interactions:

- Enzyme Interaction : The compound binds to MAO, inhibiting its activity and preventing the breakdown of monoamines.

- Receptor Binding : It interacts with specific GPCRs, leading to changes in intracellular signaling cascades.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.